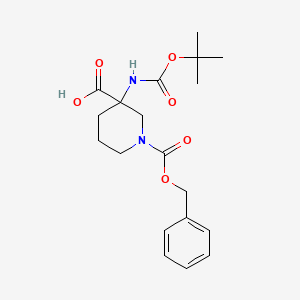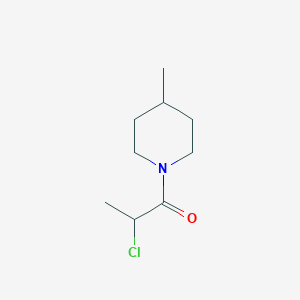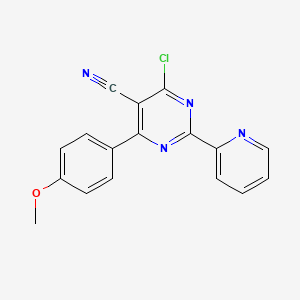![molecular formula C16H8F6O4 B3038753 [1,1'-Biphenyl]-4,4'-dicarboxylic acid, 2,2'-bis(trifluoromethyl)- CAS No. 89803-71-4](/img/structure/B3038753.png)
[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 2,2'-bis(trifluoromethyl)-
描述
[1,1’-Biphenyl]-4,4’-dicarboxylic acid, 2,2’-bis(trifluoromethyl)- is an organic compound with significant applications in various fields. This compound is characterized by the presence of two trifluoromethyl groups attached to a biphenyl structure, which imparts unique chemical and physical properties.
作用机制
Target of Action
It’s known that similar compounds interact with various receptors and enzymes in the body .
Mode of Action
In the CF3 radical, the fluorine atom is an electron-withdrawing group via the inductive effect but also a weak pi donor through interaction of the fluorine lone pair with the radical center’s SOMO .
Biochemical Pathways
Similar compounds have been used in the synthesis of various structures, indicating their potential involvement in complex biochemical pathways .
Pharmacokinetics
The presence of trifluoromethyl groups may influence these properties, as fluorinated compounds often exhibit enhanced metabolic stability and improved bioavailability .
Result of Action
The introduction of trifluoromethyl groups into the structure of similar compounds has been shown to reduce the electron delocalization of the π orbital on the fully conjugated polymer backbone, leading to more transparent polyimide films compared to those with methyl substituents .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s performance in organic field-effect transistors remained nearly unchanged in ambient conditions for up to 90 days, which could be attributed to the enhanced oxidative stability from their relatively deep HOMO energy levels and better moisture resistance from the trifluoromethyl substitution .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4,4’-dicarboxylic acid, 2,2’-bis(trifluoromethyl)- typically involves multiple steps. One common method includes the reaction of 2,2’-bistrifluoromethylbiphenyl with sulfonyl chloride and ammonium nitrate in N-methylpyrrolidone, followed by neutralization and purification . Another method involves the hydrogenation of 2,2’-bis(trifluoromethyl)-4,4’-dinitrobiphenyl using a palladium catalyst under high pressure and temperature .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve the desired product quality.
化学反应分析
Types of Reactions
[1,1’-Biphenyl]-4,4’-dicarboxylic acid, 2,2’-bis(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically yield amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and halogenating agents like bromine or chlorine. Reaction conditions vary but often involve controlled temperatures and pressures to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学研究应用
Chemistry
In chemistry, [1,1’-Biphenyl]-4,4’-dicarboxylic acid, 2,2’-bis(trifluoromethyl)- is used as a building block for synthesizing advanced materials and polymers with unique properties .
Biology and Medicine
The compound’s derivatives have shown potential in biological applications, including as antimicrobial agents against antibiotic-resistant bacteria . Its unique structure allows for interactions with various biological targets, making it a candidate for drug development.
Industry
Industrially, this compound is used in the production of high-performance polymers, such as polyamide-imide materials, which exhibit excellent heat resistance and mechanical properties . It is also utilized in the manufacture of coatings, adhesives, and electronic materials.
相似化合物的比较
Similar Compounds
2,2’-Bis(trifluoromethyl)-4,4’-diaminobiphenyl: Similar in structure but with amino groups instead of carboxylic acids.
2,2’-Bis(trifluoromethyl)-1,1’-biphenyl: Lacks the carboxylic acid groups, affecting its reactivity and applications.
Uniqueness
The presence of both carboxylic acid and trifluoromethyl groups in [1,1’-Biphenyl]-4,4’-dicarboxylic acid, 2,2’-bis(trifluoromethyl)- imparts unique chemical properties, such as enhanced acidity and reactivity, making it distinct from its analogs. This combination allows for versatile applications in various fields, from material science to pharmaceuticals.
属性
IUPAC Name |
4-[4-carboxy-2-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F6O4/c17-15(18,19)11-5-7(13(23)24)1-3-9(11)10-4-2-8(14(25)26)6-12(10)16(20,21)22/h1-6H,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSZLKUKKWRKQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(F)(F)F)C2=C(C=C(C=C2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601176054 | |
| Record name | 2,2′-Bis(trifluoromethyl)[1,1′-biphenyl]-4,4′-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601176054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89803-71-4 | |
| Record name | 2,2′-Bis(trifluoromethyl)[1,1′-biphenyl]-4,4′-dicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89803-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2′-Bis(trifluoromethyl)[1,1′-biphenyl]-4,4′-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601176054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-benzyl-5-[3-(2,4-dichlorophenoxy)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3038671.png)
![3-{4-[(3,4-dichlorobenzyl)oxy]-3-nitrophenyl}acrylic acid](/img/structure/B3038672.png)





![(E)-3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B3038682.png)

![2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B3038684.png)


![4-Chloro-2-[(4-chlorobenzyl)sulfanyl]-6-(methoxymethyl)pyrimidine](/img/structure/B3038692.png)
